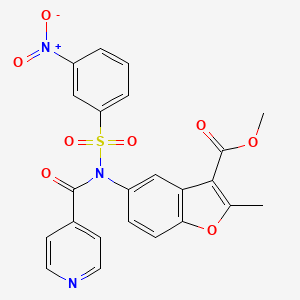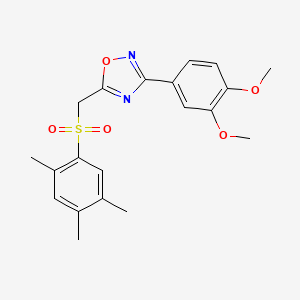![molecular formula C12H16FNO2S B2393238 N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide CAS No. 1209822-76-3](/img/structure/B2393238.png)
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropyl group attached to a fluorophenyl ring, which is further connected to an ethane-1-sulfonamide moiety. The presence of the fluorine atom and the cyclopropyl group imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl intermediate. One common method involves the reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions to form the desired intermediate. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the cyclopropyl group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-chlorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide
- N-{[1-(4-bromophenyl)cyclopropyl]methyl}ethane-1-sulfonamide
- N-{[1-(4-methylphenyl)cyclopropyl]methyl}ethane-1-sulfonamide
Uniqueness
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-9-12(7-8-12)10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCNMXURFUTVAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)

![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)
![N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393163.png)
![5-(3H-benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2393167.png)

![N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2393169.png)

![N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2393173.png)
![2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide](/img/structure/B2393174.png)

